molecular formula C9H11F2O4- B13923607 1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester

Cat. No.: B13923607
M. Wt: 221.18 g/mol
InChI Key: WHOOVGTWUYASMU-UHFFFAOYSA-M
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Description

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester is a chemical compound with a unique structure that includes a cyclobutane ring substituted with two carboxylic acid groups and two fluorine atoms

Preparation Methods

The synthesis of 1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester typically involves the following steps:

    Synthetic Routes: The preparation begins with the cyclization of a suitable precursor to form the cyclobutane ring

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of advanced technologies to optimize yield and purity.

Chemical Reactions Analysis

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of cyclobutane derivatives with altered functional groups.

    Substitution: The fluorine atoms and carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H11F2O4-

Molecular Weight

221.18 g/mol

IUPAC Name

3,3-difluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate

InChI

InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13)/p-1

InChI Key

WHOOVGTWUYASMU-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)[O-]

Origin of Product

United States

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